2-Benzylcyclobutan-1-one
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Overview
Description
2-Benzylcyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclobutan-1-one typically involves the cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with ketenes. This reaction is photochemically allowed but thermally forbidden, making it necessary to use light to initiate the reaction . The reaction conditions often involve the use of a photochemical reactor and specific wavelengths of light to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the product may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Benzylcyclobutanecarboxylic acid.
Reduction: 2-Benzylcyclobutan-1-ol.
Substitution: Various substituted benzylcyclobutanones depending on the electrophile used.
Scientific Research Applications
2-Benzylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of cycloaddition reactions.
Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Benzylcyclobutan-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzyl group can undergo electrophilic aromatic substitution. These interactions can lead to the formation of new bonds and the modification of existing structures, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Cyclobutanone: Lacks the benzyl group, making it less versatile in substitution reactions.
2-Phenylcyclobutanone: Similar structure but with a phenyl group instead of a benzyl group, leading to different reactivity and properties.
Cyclopentanone: Larger ring size, resulting in different strain and reactivity.
Uniqueness: 2-Benzylcyclobutan-1-one is unique due to the combination of the strained cyclobutane ring and the benzyl group, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-benzylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYMHYLHIKWELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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